![molecular formula C19H22N2O5S B5168332 N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide, also known as NSC-743380, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of extensive research in recent years.
Mecanismo De Acción
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide is an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. By inhibiting CK2, N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for eliminating cancer cells from the body. Additionally, N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide has been found to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. Additionally, it has been shown to be effective against various types of cancer cells, making it a promising candidate for further research.
However, there are also limitations associated with N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide. Its synthesis is complex and requires expertise in organic chemistry, which may limit its availability for some researchers. Additionally, its efficacy and safety in humans are still being studied, which may limit its potential clinical applications.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide. One area of focus is to optimize its structure and improve its potency and selectivity for CK2 inhibition. Additionally, further studies are needed to determine its efficacy and safety in humans. Finally, N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide can be used in combination with other cancer therapies to enhance their efficacy and reduce side effects.
Conclusion
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide is a promising small molecule inhibitor that has shown potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize its structure and determine its efficacy and safety in humans.
Métodos De Síntesis
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it can be found in various research articles.
Aplicaciones Científicas De Investigación
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In particular, N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide has been found to be effective against breast cancer, prostate cancer, and lung cancer.
Propiedades
IUPAC Name |
N-benzyl-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-19(20-14-16-4-2-1-3-5-16)15-26-17-6-8-18(9-7-17)27(23,24)21-10-12-25-13-11-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHAMGXGFIFUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

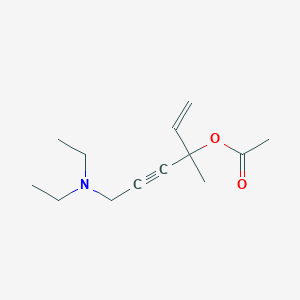
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)
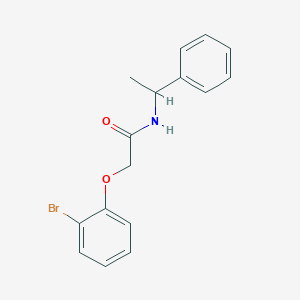
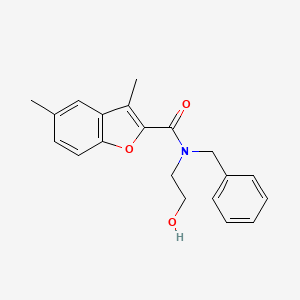
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)
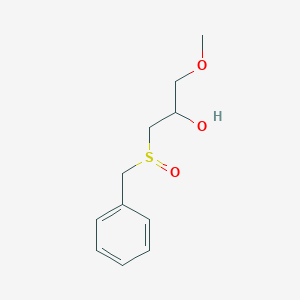
![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
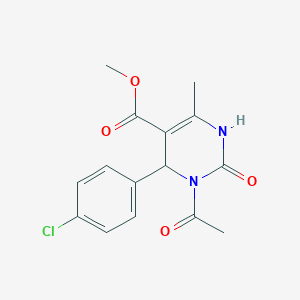
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)